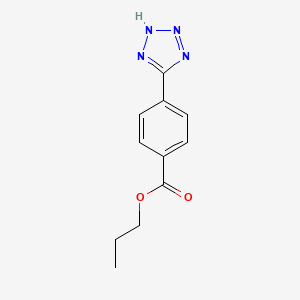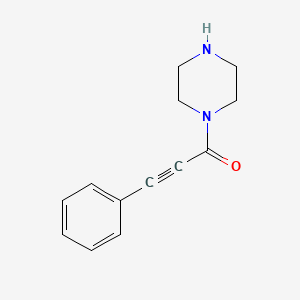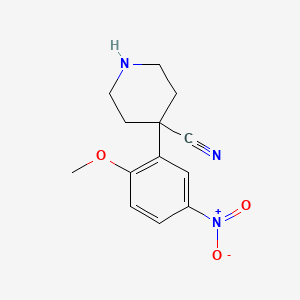
3,4,5-Tris(decyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(decyloxy)benzoic acid is an organic compound with the molecular formula C37H66O5. It is a derivative of benzoic acid where three decyloxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(decyloxy)benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, industrial methods may involve the use of alternative catalysts and solvents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris(decyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the decyloxy groups.
Aplicaciones Científicas De Investigación
3,4,5-Tris(decyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for biochemical assays.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(decyloxy)benzoic acid depends on its application. In materials science, it acts as a stabilizer and enhancer of material properties. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris(octyloxy)benzoic acid: Similar structure with octyloxy groups instead of decyloxy groups.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups instead of decyloxy groups.
Uniqueness
3,4,5-Tris(decyloxy)benzoic acid is unique due to its specific decyloxy substituents, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility, stability, and reactivity characteristics.
Propiedades
Número CAS |
142050-18-8 |
|---|---|
Fórmula molecular |
C37H66O5 |
Peso molecular |
590.9 g/mol |
Nombre IUPAC |
3,4,5-tris-decoxybenzoic acid |
InChI |
InChI=1S/C37H66O5/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3,(H,38,39) |
Clave InChI |
AKSBDBNMHPWNFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)

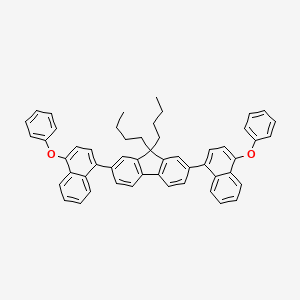
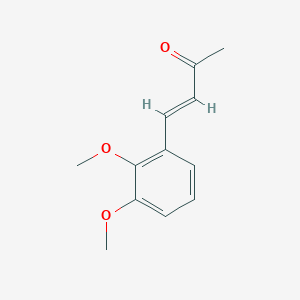
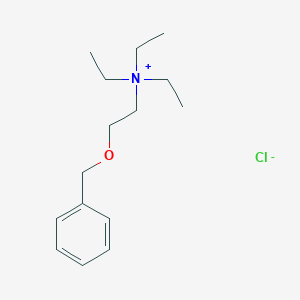
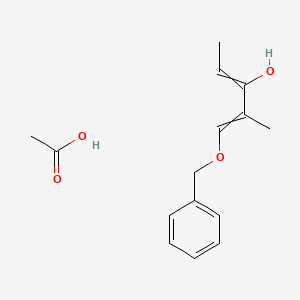
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)

